N-(3,4-Dimethylphenyl)-2-[N-(4-methylphenyl)4-ethoxybenzenesulfonamido]acetamide
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Overview
Description
N-(3,4-Dimethylphenyl)-2-[N-(4-methylphenyl)4-ethoxybenzenesulfonamido]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-[N-(4-methylphenyl)4-ethoxybenzenesulfonamido]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on the aromatic rings with functional groups such as sulfonamides and acetamides.
Condensation Reactions: These reactions are used to form the amide bonds between the aromatic rings and the sulfonamide groups.
Esterification Reactions: These reactions involve the formation of ester bonds between the aromatic rings and the ethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: These reactors are used for the controlled addition of reagents and monitoring of reaction conditions.
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-2-[N-(4-methylphenyl)4-ethoxybenzenesulfonamido]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Catalysts: Such as palladium on carbon (Pd/C) and platinum (Pt).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfoxides and sulfones, while reduction reactions may yield amines and alcohols.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-2-[N-(4-methylphenyl)4-ethoxybenzenesulfonamido]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-2-[N-(4-methylphenyl)4-ethoxybenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-(3,4-Dimethylphenyl)-2-[N-(4-methylphenyl)4-ethoxybenzenesulfonamido]acetamide can be compared with other similar compounds, such as:
N-(3,4-Dimethylphenyl)-4-methoxybenzenesulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
3,4-Dimethoxy-N-(4-methylphenyl)benzamide: Similar structure but with dimethoxy groups instead of ethoxy and sulfonamide groups.
Properties
Molecular Formula |
C25H28N2O4S |
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Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-(N-(4-ethoxyphenyl)sulfonyl-4-methylanilino)acetamide |
InChI |
InChI=1S/C25H28N2O4S/c1-5-31-23-12-14-24(15-13-23)32(29,30)27(22-10-6-18(2)7-11-22)17-25(28)26-21-9-8-19(3)20(4)16-21/h6-16H,5,17H2,1-4H3,(H,26,28) |
InChI Key |
LNSCUWKGUAMQGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=C(C=C2)C)C)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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